Mastoparan-like peptide 12b
Description
Overview of Biologically Active Peptides from Hymenoptera Venoms
The venoms of insects belonging to the order Hymenoptera, which includes wasps, bees, and ants, are complex cocktails of biologically active molecules. These venoms are not merely defensive or predatory tools but are also rich sources of diverse chemical compounds, including a vast array of bioactive peptides. nih.gov These peptides are key components that contribute to the venom's potent effects on the nervous, circulatory, and immune systems of their targets. nih.govijbs.comresearchgate.net
Wasp venoms, in particular, are a treasure trove of peptides with a wide range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties. nih.govijbs.comresearchgate.net These peptides are often small, cationic, and amphipathic, characteristics that allow them to interact with and disrupt cell membranes. The study of these venom peptides has garnered significant scientific interest due to their potential as lead compounds for the development of new therapeutic agents. ijbs.comucsd.edu
Classification and Family of Mastoparan (B549812) Peptides
Mastoparans are a prominent family of cationic, amphipathic peptides that are abundant in the venom of various wasp species. researcher.life These peptides typically consist of 14 amino acid residues and are characterized by their ability to form an α-helical structure, particularly when interacting with cell membranes. ijbs.com This structural feature is crucial for their biological activity, which includes the degranulation of mast cells, a process that releases histamine (B1213489) and other inflammatory mediators. unal.edu.co
The mastoparan family is diverse, with numerous members identified from different wasp species. nih.gov Based on their molecular diversity, mastoparan family peptides have been categorized into four subfamilies. nih.gov This classification helps in understanding the structure-function relationships within this peptide family and aids in the targeted search for peptides with specific biological activities. nih.gov
Historical Context of Mastoparan-like Peptide 12b Discovery and Initial Characterization
This compound was discovered in the venom of the hornet Vespa magnifica. researchgate.net Its identification was part of broader research efforts to characterize the various bioactive components present in wasp venoms. The initial characterization of this compound revealed its amino acid sequence to be INWKGIAAMKKLL. nih.govunal.edu.co
Subsequent studies focused on elucidating its biological activities. A key finding from its initial characterization was its potent antimicrobial activity against a range of bacteria. researchgate.netuniprot.org Notably, this antimicrobial efficacy was coupled with low hemolytic activity, meaning it has a minimal tendency to rupture red blood cells. researchgate.netresearcher.life This combination of high antimicrobial potency and low toxicity to mammalian cells immediately highlighted its potential as a promising candidate for further investigation.
Significance of Studying this compound in Peptide Science
The study of this compound holds considerable significance for peptide science for several reasons. Firstly, it serves as an excellent model for understanding the structure-activity relationships of antimicrobial peptides. Its relatively simple, linear structure allows for detailed investigation into how specific amino acid residues contribute to its biological function.
Secondly, its high antimicrobial activity against various pathogens, combined with its low hemolytic effects, makes it a strong candidate for the development of new antimicrobial drugs. researchgate.netresearcher.life In an era of increasing antibiotic resistance, the discovery of novel antimicrobial agents like this compound is of paramount importance.
Finally, the exploration of this compound and other venom-derived peptides contributes to the broader field of toxinology and drug discovery. By systematically studying the vast library of natural compounds found in animal venoms, scientists can uncover novel molecular scaffolds with unique biological activities, paving the way for the development of innovative therapeutics.
Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | INWKGIAAMKKLL | nih.govunal.edu.co |
| Molecular Formula | C70H120N18O15S | novoprolabs.com |
| Molecular Weight | 1485.9 g/mol | nih.govunal.edu.conovoprolabs.com |
| Length (Amino Acids) | 13 | nih.govunal.edu.co |
| Net Charge | +3 | unal.edu.co |
| Isoelectric Point (pI) | 11.2 | unal.edu.co |
| Hydrophobicity | 0.43 | unal.edu.co |
| Aliphatic Index | 135.34 | unal.edu.co |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
INWKGIAAMKKLL |
Origin of Product |
United States |
Structural Characterization and Biophysical Analysis of Mastoparan Like Peptide 12b
Secondary and Tertiary Structure Prediction and Determination
Like other mastoparans, this compound is predicted to have a random-coil structure in aqueous solutions. ijbs.com However, in the presence of a membrane-mimetic environment, such as lipid bilayers or solvents like 2,2,2-trifluoroethanol (B45653) (TFE), it adopts a defined secondary structure. mdpi.commdpi.com
Amphiphilic α-Helical Conformation
The defining structural feature of this compound in a non-polar or membrane environment is its amphipathic α-helical conformation. mdpi.commdpi.com This structure is characterized by a helical arrangement where the amino acid side chains are spatially segregated. mdpi.com This segregation forms two distinct faces along the axis of the helix: one that is predominantly hydrophobic (water-repelling) and one that is hydrophilic (water-attracting) and contains the positively charged residues. mdpi.comnih.gov Circular dichroism (CD) spectroscopy studies on related mastoparan (B549812) peptides confirm a high content of α-helical structure in the presence of membrane mimetics. mdpi.commdpi.com
Role of Hydrophobic and Cationic Residue Distribution
The specific arrangement of amino acids in the primary sequence dictates the formation of the amphipathic helix. A helical wheel projection, a common tool for visualizing these structures, would show that the hydrophobic residues (I, W, I, A, A, M, L, L) align on one side of the helix, creating an extensive non-polar surface. mdpi.com Conversely, the cationic lysine (B10760008) (K) residues at positions 4, 10, and 11, along with the polar asparagine (N) at position 2, are clustered on the opposite face. mdpi.comunal.edu.co This spatial separation of hydrophobic and charged groups is critical for the peptide's ability to interact with and partition into lipid membranes. nih.gov The hydrophobic face facilitates insertion into the non-polar core of the lipid bilayer, while the cationic face interacts with the negatively charged components often found on membrane surfaces. researchgate.net
C-Terminal Amidation Significance in Structural Integrity
A crucial post-translational modification for most natural mastoparan peptides, including the synthetic version of this compound, is C-terminal amidation. mdpi.commdpi.comnih.gov This involves the replacement of the C-terminal carboxyl group (-COOH) with an amide group (-CONH2). mdpi.com This modification is structurally significant as it removes the negative charge from the C-terminus, thereby increasing the peptide's net positive charge. nih.gov More importantly, the amide group can form an additional hydrogen bond, which helps to stabilize the α-helical conformation. mdpi.com Studies on other mastoparans have demonstrated that the amidated form has a more stable helical structure compared to its deamidated (acidic) counterpart. mdpi.commdpi.com
Conformational Dynamics and Stability Studies
The conformation of this compound is highly dependent on its environment. ijbs.com In aqueous solution, the peptide is largely unstructured and flexible. ijbs.com This flexibility allows it to adopt its bioactive, helical conformation upon encountering a suitable interface, such as a cell membrane. mdpi.com Biophysical studies, including nuclear magnetic resonance (NMR) and circular dichroism (CD) on analogous peptides, show this transition from a random coil to an α-helix. mdpi.comresearchgate.net The stability of this helical structure is influenced by the lipid composition of the membrane environment and the C-terminal amidation. mdpi.commdpi.com The presence of hydrophobic and basic amino acids without disulfide bonds is a characteristic feature that contributes to its linear, flexible nature before membrane interaction. mdpi.com
Biosynthesis and Natural Occurrence of Mastoparan Like Peptide 12b
Native Source: Vespa magnifica Venom
Mastoparan-like peptide 12b is a naturally occurring peptide found in the venom of the hornet Vespa magnifica. researchgate.netresearchgate.net This species of wasp is the native source of the compound. Along with other related peptides, such as mastoparan-like peptides 12a, 12c, and 12d, it is a constituent of the complex mixture of biologically active substances that comprise the wasp's venom. researchgate.net Peptides are a major component of dried wasp venom, making up as much as 70% of its weight. researchgate.net
Precursor Processing and Maturation Pathways
Like other mastoparans, this compound is initially synthesized as a larger, inactive precursor polypeptide. nih.govmdpi.com This process, elucidated through molecular cloning of related mastoparan (B549812) cDNAs, involves several key steps to produce the mature, active peptide. nih.govfrontiersin.org
The biosynthesis pathway includes:
Initial Synthesis: The peptide is first translated into a precursor polypeptide. This precursor contains a signal sequence at the N-terminus, a prosequence, the sequence of the mature toxin, and a glycine (B1666218) residue at the C-terminus. nih.govmdpi.com
Signal Peptide Cleavage: The N-terminal signal sequence is removed, a common step in the processing of secreted proteins. mdpi.comfrontiersin.org
Prosequence Removal: The prosequence is then cleaved. This is thought to be carried out by an enzyme called dipeptidyl peptidase IV (DPPIV), which sequentially removes dipeptides from the prosequence. nih.govnih.gov
C-terminal Amidation: The final step is the amidation of the C-terminus. The C-terminal glycine residue serves as the signal for this modification, which is catalyzed by enzymes like peptidylglycine α-hydroxylating monooxygenase. mdpi.comfrontiersin.org This amidation is a common feature of mastoparan peptides and is crucial for the biological activity of many of them. mdpi.comnih.gov
Molecular Diversity of Mastoparan Family Peptides
The mastoparan family is a large and diverse group of peptides found across various wasp species. nih.govmdpi.com These peptides are the most abundant natural peptides in the venoms of hornets and solitary wasps. nih.govscispace.com A study evaluating 55 different mastoparan family peptides from wasp venoms categorized them into four major subfamilies based on their molecular diversity. mdpi.com
Key aspects of their diversity include:
Length: The majority of mastoparan peptides, about 83.6%, are composed of 14 amino acids. mdpi.com However, variations exist, with some having 15 or 17 amino acids. mdpi.com this compound itself is a 13-amino acid peptide. nih.gov
Amino Acid Composition: Mastoparans are rich in hydrophobic and basic amino acids. dntb.gov.uasemanticscholar.org The specific sequence of these amino acids varies significantly between different mastoparans, which contributes to their functional differences. nih.gov
C-terminal Modification: A vast majority (92.7%) of mastoparan peptides have an amidated C-terminus. mdpi.com This modification is critical for the degranulation activity of many mastoparans. nih.gov
Physicochemical Properties: The family exhibits a wide range of molecular sizes, charges, and levels of hydrophobicity and hydrophilicity. mdpi.com
This molecular diversity is the foundation for the functional differentiation seen within the mastoparan family. mdpi.com For instance, out of 55 mastoparans studied, only 35 showed significant mast cell degranulation activity, highlighting the functional variation that arises from structural differences. nih.gov
Comparative Analysis with Other Mastoparan Homologs
This compound shares the characteristic cationic, α-helical structure common to the mastoparan family. mdpi.com Its amino acid sequence is INWKGIAAMKKLL. nih.govunal.edu.co When compared to other mastoparans, several key features and differences emerge.
The table below provides a comparative look at this compound and some of its homologs.
| Peptide Name | Amino Acid Sequence | Length | Net Charge | Source Organism |
| This compound | INWKGIAAMKKLL-NH2 | 13 | +4 | Vespa magnifica |
| Mastoparan-M | INLKAIAALAKKLL-NH2 | 14 | +4 | Vespa mandarinia |
| Mastoparan-AF | INLKAIAALAKKLF-NH2 | 14 | +4 | Vespa affinis |
| Mastoparan B | LKLKSIVSWAKKVL-NH2 | 14 | +5 | Vespa basalis |
| Agelaia MP-I | INWLKLGKAIIDAL-NH2 | 14 | +2 | Agelaia pallipes pallipes |
Data sourced from multiple studies. nih.govnih.gov
The primary structures of mastoparan-like peptides from Vespa magnifica are homologous to those isolated from other vespid venoms. researchgate.net For example, the sequence of this compound is quite similar to Mastoparan-M from Vespa mandarinia. nih.gov
Functionally, while many mastoparans exhibit strong hemolytic (red blood cell-destroying) activity, which can limit their therapeutic potential, this compound is notable for having low hemolytic activity. researchgate.netmdpi.com In a study of 55 mastoparan peptides, this compound was identified as one of only four peptides with both high antimicrobial activity and low hemolytic activity, making it a promising candidate for further research. mdpi.comresearcher.liferesearchgate.net The hydrophobicity of the peptide, rather than its net charge or amphipathicity, has been identified as a critical factor in determining its hemolytic activity. mdpi.com
Molecular Mechanisms of Action of Mastoparan Like Peptide 12b
Membrane Interaction and Permeabilization Mechanisms
The initial and critical step in the action of Mastoparan-like peptide 12b involves its interaction with the plasma membrane of target cells. This interaction is driven by the peptide's amphipathic α-helical structure, which facilitates its insertion into and disruption of the lipid bilayer, ultimately leading to increased membrane permeability. semanticscholar.org
Pore Formation Models (e.g., Carpet Model, Toroidal Pore Formation)
The membrane-disrupting activity of mastoparan (B549812) peptides, including this compound, is often explained by established models of pore formation. While the precise model can vary depending on the peptide concentration and lipid composition of the target membrane, the "carpet" and "toroidal pore" models are frequently implicated. researchgate.net
In the carpet model , the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. researchgate.net Once a threshold concentration is reached, this peptide layer disrupts the membrane integrity, leading to the formation of transient pores or micelles and causing membrane collapse without the peptides themselves forming the pore lining.
Alternatively, the toroidal pore model suggests that the peptides insert into the membrane and, in cooperation with lipid molecules, bend the lipid monolayer to form a continuous pore where the peptide helices and the lipid head groups line the channel. researchgate.net This structural transition creates pores that destabilize the bacterial membrane. researchgate.net Quantitative analysis of other mastoparan peptides has shown they can induce short-lived, pore-like defects in lipid vesicles. nih.gov
Interaction with Lipid Bilayers
This compound, like other mastoparans, is a cationic and amphipathic peptide. nih.govresearchgate.net This dual characteristic is crucial for its interaction with lipid bilayers. The positive charges on the peptide are attracted to the negatively charged components often found on the outer leaflet of bacterial and other target cell membranes. nih.gov Following this initial electrostatic interaction, the hydrophobic face of the peptide inserts into the nonpolar core of the lipid bilayer. mdpi.comresearchgate.net
This insertion perturbs the lipid packing and can lead to a variety of effects, including increased membrane fluidity and the induction of lipid flip-flop between the bilayer leaflets. nih.govuni-freiburg.de The hydrophobicity of mastoparan peptides has been shown to be a critical factor in their interaction with the phospholipid bilayer and subsequent biological activities. mdpi.com The C-terminal amidation, a common feature of mastoparans, is also believed to contribute to the stabilization of the peptide's structure and enhance its interaction with membranes. mdpi.com
Table 1: Biophysical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Amino Acid Sequence | INWKGIAAMKKLL-NH2 | nih.govscribd.com |
| Net Charge | +4 | nih.govmdpi.com |
| Hydrophobicity (GRAVY) | 0.579 | mdpi.comnih.gov |
| Hydrophobic Moment (µH) | 0.348 | mdpi.comnih.gov |
| Length (Amino Acids) | 13 | nih.govresearchgate.netnih.gov |
| Molecular Weight (Da) | 1484.89 | nih.govmdpi.com |
| C-terminal Modification | Amidation | mdpi.com |
This table is interactive. You can sort the columns by clicking on the headers.
G Protein Modulation and Signaling Pathway Perturbation
Beyond direct membrane disruption, this compound can modulate intracellular signaling cascades through its interaction with G protein-coupled receptors (GPCRs). This mechanism is particularly relevant to its ability to induce degranulation in mast cells. uniprot.orguniprot.org
Activation of G Protein-Coupled Receptors (e.g., MRGPRX2)
Mastoparan peptides are known to activate mast cells by directly engaging with the Mas-related G protein-coupled receptor member X2 (MRGPRX2). nih.govmdpi.comnih.gov This receptor is expressed on the surface of certain immune cells, including connective tissue mast cells. nih.govfrontiersin.org While the direct interaction of this compound with MRGPRX2 has not been as extensively studied as that of other mastoparans like Mastoparan-L, it is a plausible mechanism of action given the structural similarities within the peptide family. nih.govmdpi.com The activation of MRGPRX2 by these peptides bypasses the typical IgE-mediated activation pathway. nih.gov
Downstream Signaling Cascade Activation (e.g., Gαq/PLCγ1/IP3/Ca2+ flux)
Upon binding to MRGPRX2, mastoparan peptides trigger the activation of heterotrimeric G proteins. Specifically, they are known to activate the Gαq subunit. nih.govnih.gov The activated Gαq then stimulates phospholipase Cγ1 (PLCγ1). nih.govnih.gov PLCγ1 proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. nih.govnih.gov This rapid increase in intracellular Ca2+ concentration, or Ca2+ flux, is a critical signal that initiates the process of mast cell degranulation, resulting in the release of histamine (B1213489) and other inflammatory mediators. nih.govnih.gov
Table 2: Key Components in the G Protein-Mediated Signaling Pathway
| Component | Role | Source |
|---|---|---|
| This compound | Ligand | nih.gov |
| MRGPRX2 | G Protein-Coupled Receptor | nih.govnih.gov |
| Gαq | G protein alpha subunit | nih.govnih.gov |
| PLCγ1 | Phospholipase C gamma 1 | nih.govnih.gov |
| IP3 | Inositol 1,4,5-trisphosphate | nih.govnih.gov |
| Ca2+ | Calcium ion | nih.govnih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Intracellular Target Interactions (Non-G Protein Mediated)
While G protein modulation is a key aspect of their activity, some evidence suggests that mastoparan peptides may also have intracellular targets that are not mediated by G proteins. It has been proposed that mastoparans can cross cell membranes and interact with intracellular components. mdpi.com For instance, some mastoparans have been shown to interact with the phospholipid phase of the mitochondrial membrane, which can induce apoptosis. ijbs.com Additionally, mastoparans have been reported to stimulate phospholipase D independently of G proteins in certain cell lines. nih.gov However, specific research into the non-G protein-mediated intracellular targets of this compound is limited, and this remains an area for further investigation.
Mechanisms of Cellular Lysis
This compound, a member of the mastoparan family of peptides found in wasp venom, exerts its lytic effects on cells primarily through interactions with the cell membrane. researchgate.netmdpi.com The peptide's structure and physicochemical properties are key to its ability to disrupt cellular integrity.
A defining characteristic of this compound and its congeners is its amphipathic α-helical structure. researchgate.netsemanticscholar.org In an aqueous environment, the peptide chain is typically in a random coil. However, upon encountering a cell membrane, it undergoes a conformational change to form an α-helix. This helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. researchgate.netsemanticscholar.org The hydrophobic residues, such as isoleucine, leucine, and alanine (B10760859), align on one side of the helix, while the hydrophilic and positively charged residues, like lysine (B10760008), are positioned on the opposite side. researchgate.netijbs.com
This amphipathic nature is crucial for its interaction with the lipid bilayer of the cell membrane. The positively charged face of the helix is electrostatically attracted to the negatively charged components of bacterial and other cell membranes, such as lipopolysaccharides or teichoic acids. ucsd.edu Following this initial attraction, the hydrophobic face of the peptide inserts into the nonpolar, lipid core of the membrane. researchgate.netmdpi.com
The insertion of multiple peptide molecules into the membrane leads to its destabilization and the formation of pores or channels. researchgate.netucsd.edu This process increases the permeability of the membrane, allowing for the leakage of intracellular contents, such as ions and metabolites, and the influx of extracellular substances. mdpi.comucsd.edu The resulting osmotic imbalance ultimately leads to cell lysis and death. ucsd.edu While the precise models of pore formation, such as the "carpet model" or the "toroidal pore" model, are subjects of ongoing research for mastoparans in general, the fundamental principle involves the disruption of the membrane's barrier function. researchgate.net
Furthermore, some studies on related mastoparan peptides suggest that in addition to direct membrane disruption, they may also degrade genomic DNA within the bacterial cell, contributing to their antimicrobial efficacy. ucsd.edu The cell-lytic activity of mastoparans can vary depending on the cell type. mdpi.comsemanticscholar.org For instance, their antimicrobial properties are generally more pronounced against fungi than against Gram-negative bacteria like E. coli. mdpi.comsemanticscholar.org
It is important to note that the properties influencing hemolytic (red blood cell lysis) and antimicrobial activities can differ. While net charge and amphipathicity are pivotal for antimicrobial action, hydrophobicity appears to be a more critical determinant for the hemolytic activity of mastoparan peptides. researchgate.netmdpi.com this compound has been noted for its high antimicrobial activity alongside low hemolytic activity, making its lytic mechanism of particular interest. researchgate.netmdpi.com
Table 1: Research Findings on the Lytic Mechanisms of Mastoparan-like Peptides
| Finding | Organism/System Studied | Significance | Reference(s) |
|---|---|---|---|
| Adopts an amphiphilic α-helical conformation upon contact with membranes. | General model | This structural change is essential for membrane interaction and disruption. | researchgate.netsemanticscholar.org |
| Electrostatic attraction to negatively charged membrane components. | Bacterial cells | Facilitates the initial binding of the peptide to the cell surface. | ucsd.edu |
| Insertion into the lipid bilayer leads to pore formation. | General model | Disrupts membrane integrity, causing leakage of cellular contents. | researchgate.netucsd.edu |
| Can increase the permeability of E. coli cell membranes. | Escherichia coli | Demonstrates the peptide's ability to compromise the bacterial membrane barrier. | ucsd.edu |
| May degrade genomic DNA. | Escherichia coli | Suggests an additional intracellular target contributing to cell death. | ucsd.edu |
| Hydrophobicity is a key factor in hemolytic activity. | Red blood cells | Differentiates the mechanism of lysis against mammalian cells versus microbes. | mdpi.com |
| Exhibits high antimicrobial and low hemolytic activity. | Various bacteria and red blood cells | Highlights its potential selectivity for microbial over mammalian cells. | researchgate.netmdpi.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Dominulin A |
| Dominulin B |
| Parapolybia-MP |
| Polybia MP-1 |
| Mastoparan-AF |
| Mastoparan-C |
| Mastoparan-M |
| Mastoparan-T |
| Mastoparan-X |
| U-VVTX-Vm1a |
| U-VVTX-Vm1b |
| U-VVTX-Vm1c |
| U-VVTX-Vm1d |
| U-VVTX-Vm1e |
| Eumenitin |
| Eumenitin-R |
| Eumenitin-F |
| EpVP1 |
Biological Activities of Mastoparan Like Peptide 12b at the Cellular and Subcellular Levels
Antimicrobial Activity Investigations
Mastoparan-like peptide 12b has demonstrated a broad spectrum of antimicrobial properties, showing efficacy against bacteria and fungi. frontiersin.org This activity is a characteristic feature of many peptides found in wasp venoms, which are recognized as a significant source of biologically active molecules. nih.govfrontiersin.org
Research has confirmed that this compound is active against both Gram-positive and Gram-negative bacteria. frontiersin.org Studies evaluating a library of mastoparan (B549812) family peptides identified this compound as a promising candidate for therapeutic applications due to its high antimicrobial activity, defined by a Minimum Inhibitory Concentration (MIC) of less than or equal to 10 μM. nih.govresearchgate.net This potent bactericidal effect is coupled with low hemolytic activity, indicating a degree of selectivity for microbial cells over host erythrocytes. nih.govresearchgate.net
| Peptide | Bacterial Type | Efficacy (MIC) | Source |
|---|---|---|---|
| This compound | Gram-positive and Gram-negative | ≤ 10 μM | nih.govresearchgate.net |
In addition to its antibacterial properties, this compound, along with other similar peptides from Vespa mandarinia, has been shown to possess antifungal activity. frontiersin.org The broader family of mastoparan peptides is known to be effective against various fungal pathogens. nih.govnih.gov For instance, engineered mastoparan analogs have demonstrated potent activity against Cryptococcus neoformans and species of Paracoccidioides. nih.govnih.gov The mechanism of action is generally attributed to interactions with the fungal cell membrane. nih.gov
The primary mode of antimicrobial action for mastoparan peptides involves direct interaction with the microbial cell membrane. nih.govmdpi.com These cationic peptides are drawn to the negatively charged components of microbial membranes. Upon binding, they are believed to form pores or channels, which disrupts the membrane's integrity. nih.govmdpi.com This permeabilization leads to the leakage of essential intracellular contents and ultimately results in cell death. mdpi.commostwiedzy.pl The specific effectiveness of this process can depend on the lipid composition of the target cell membrane as well as the physicochemical characteristics of the peptide itself. nih.gov
Mast Cell Degranulation Studies
The name "mastoparan" is derived from the peptide family's potent ability to induce mast cell degranulation, a critical event in allergic and inflammatory responses. nih.govnih.gov This activity is considered a main biological function of this compound and its relatives. nih.govfrontiersin.org
This compound is an effective inducer of mast cell degranulation, which involves the release of various inflammatory mediators, most notably histamine (B1213489). nih.govscispace.com This process is a hallmark of the body's response to wasp envenomation, contributing to symptoms like inflammation and pain. frontiersin.org Mast cells, which are key players in the immune system, release the contents of their granules when activated, and mastoparans are potent, non-immunological triggers of this activation. nih.gov
The precise molecular pathways through which this compound activates mast cells are not fully elucidated, but research on the mastoparan family points to several key mechanisms. nih.gov One prominent pathway involves the interaction with and activation of G proteins, which are crucial signal-transducing molecules in virtually all eukaryotic cells. nih.govnih.gov
Some mastoparans, such as Mastoparan-L, have been shown to activate mast cells by binding to the Mas-related G protein-coupled receptor member X2 (MRGPRX2). nih.gov This interaction triggers a downstream signaling cascade involving Gαq protein, phospholipase C (PLC), and the subsequent generation of inositol (B14025) trisphosphate (IP3), which mobilizes intracellular calcium (Ca2+). nih.gov The resulting increase in cytosolic calcium is a critical signal for the fusion of granular membranes with the plasma membrane, leading to degranulation. nih.gov Additionally, mastoparans can activate various phospholipases, including phospholipase A2, C, and D, further contributing to the complex signaling network that governs mast cell activation. nih.gov
Interactions with Eukaryotic Cell Membranes (Excluding Hemolysis)
The primary mechanism of action for mastoparan peptides, including this compound, involves direct interaction with the plasma membrane of eukaryotic cells. These peptides are typically unstructured in aqueous solution but adopt an α-helical conformation upon contact with a membrane environment. mdpi.commdpi.com This structural change is crucial for their biological function.
The interaction is initiated by electrostatic attraction between the positively charged residues (lysine) of the peptide and the negatively charged components of the cell membrane, such as anionic phospholipids. researchgate.netfigshare.com Following this initial binding, the hydrophobic face of the amphipathic helix penetrates the lipid bilayer. mdpi.com This insertion perturbs the membrane structure, leading to an increase in membrane permeability. mdpi.comnih.gov This permeabilization is not necessarily through the formation of stable, barrel-stave pores but can occur through a more generalized disruption of the lipid packing, often described by the "carpet" or toroidal pore models. mdpi.com This action allows for the influx and efflux of ions and small molecules, disrupting cellular homeostasis. Studies on various mastoparans show that this membrane-disrupting capability is a foundational aspect of their diverse biological effects. researchgate.net
Modulation of Cellular Processes (e.g., Mitochondrial Permeability, Cell Viability)
Mastoparan peptides are potent modulators of fundamental cellular processes, significantly impacting cell viability through mechanisms that include the induction of mitochondrial permeability.
Mitochondrial Permeability
A key subcellular target of mastoparans is the mitochondrion. The peptides can induce the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane. nih.govscispace.commdpi.com The opening of the mPTP disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, the release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. scispace.comwikipedia.org
Research indicates that mastoparan interacts directly with the phospholipid phase of the mitochondrial membrane to induce this permeabilization, rather than binding to a specific protein receptor. nih.gov The mechanism appears to be bimodal; at low concentrations, the effect is sensitive to the inhibitor cyclosporin (B1163) A, while at higher concentrations, it becomes insensitive, suggesting a more direct and profound membrane disruption. nih.gov This potent effect on mitochondria is a key factor in the cytotoxic activity of mastoparans against various cell types, including tumor cells. mdpi.commdpi.com
Cell Viability
The membranolytic and mitochondrial-disrupting activities of mastoparans result in significant cytotoxicity, an effect that has been extensively studied in the context of anti-cancer research. Mastoparan peptides have demonstrated broad-spectrum activity against various cancer cell lines. nih.govsahmri.org.au The cytotoxic mechanism is primarily lytic, causing rapid membrane damage and lactate (B86563) dehydrogenase (LDH) release. nih.gov This direct action is effective against both rapidly dividing and slow-growing cancer cells, as well as multidrug-resistant (MDR) cell lines. nih.gov
| Cell Line | Cell Type | IC₅₀ (µM) | Reference Peptide |
|---|---|---|---|
| Jurkat | T-cell leukemia | ~8-9.2 | Mastoparan |
| Myeloma | - | ~11 | Mastoparan |
| Breast Cancer Cells | - | ~20-24 | Mastoparan |
| A549 | Lung carcinoma | 34.3 (µg/mL) | Mastoparan |
| PBMC | Normal peripheral blood mononuclear cells | 48 | Mastoparan |
Data derived from studies on the general mastoparan peptide, indicating the family's potent effect on cell viability. mdpi.comnih.govsahmri.org.au
Immunomodulatory Effects (e.g., Cytokine Production in Macrophages)
This compound is known to induce mast cell degranulation, a hallmark activity of the mastoparan family. nih.govnih.gov This process involves the release of histamine and other inflammatory mediators, representing a direct immunomodulatory effect. nih.govmdpi.com The mechanism can involve direct interaction with the plasma membrane and the subsequent activation of intracellular G proteins. nih.gov
Beyond mast cells, these peptides can modulate the function of other immune cells, such as macrophages. Studies using different mastoparan variants have shown they can either stimulate or inhibit the production of cytokines depending on the context. For instance, Mastoparan-M was found to stimulate the production of pro-inflammatory cytokines like TNF-α and IL-1β in mouse macrophage cells. nih.gov Conversely, other studies have shown that mastoparans can inhibit lipopolysaccharide (LPS)-induced signaling in macrophages. nih.govresearchgate.net This inhibition is linked to the peptide's ability to dysregulate G protein signaling, which interferes with Toll-like receptor 4 (TLR4) pathways, ultimately reducing the expression of inflammatory genes. nih.gov Mastoparan X (MPX) has been shown to reduce the secretion of inflammatory factors IL-2, IL-6, and TNF-α in mouse models of infection. frontiersin.org
| Peptide | Cell/Model System | Effect | Key Findings |
|---|---|---|---|
| Mastoparan-M | Mouse macrophage cells | Pro-inflammatory | Stimulated production of TNF-α and IL-1β. nih.gov |
| Mastoparan | Murine macrophages (RAW 264.7) | Anti-inflammatory | Inhibited LPS-induced signaling and gene expression. nih.gov |
| Mastoparan X | Mouse model of E. coli infection | Anti-inflammatory | Reduced serum levels of IL-2, IL-6, and TNF-α. frontiersin.org |
Neuromodulatory Effects (e.g., Allosteric Regulation of Glycine (B1666218) Receptors)
The neuromodulatory effects of mastoparans are primarily linked to their ability to directly activate heterotrimeric G proteins, mimicking the function of G protein-coupled receptors (GPCRs). nih.govfrontiersin.org By activating G proteins such as Gᵢ and Gₒ, mastoparans can influence a wide array of intracellular signaling cascades in neuronal and neuroendocrine cells. nih.gov This G protein interaction is responsible for the peptide's ability to stimulate the secretion of catecholamines from chromaffin cells and prolactin from pituitary cells. scispace.commdpi.com Furthermore, mastoparan has been shown to stimulate a nucleotidase in the bovine brain, suggesting interactions with multiple components of cellular signaling pathways. nih.gov
However, there is currently no published research demonstrating a direct interaction or allosteric regulation of glycine receptors by this compound or any other member of the mastoparan family. While glycine receptors are critical targets for neuromodulation, the known mechanisms of mastoparan action are centered on membrane disruption and direct G protein activation, which are distinct from the specific allosteric modulation of ligand-gated ion channels like the glycine receptor.
Structure Activity Relationship Sar Studies of Mastoparan Like Peptide 12b
Influence of Amino Acid Sequence Variations on Biological Activity
The biological function of mastoparan (B549812) peptides is highly sensitive to variations in their amino acid sequence. Mastoparan-like peptide 12b is part of a group of similar peptides, and even minor changes in the sequence among them can lead to different activity profiles. frontiersin.org For instance, a study of 55 different mastoparans revealed that key amino acid differences are often located in the central and C-terminal regions (residues 7-10 and 12-13), affecting both the hydrophilic and hydrophobic faces of the peptide's helical structure. nih.govmdpi.com
A crucial variable in the mastoparan family is the number and position of cationic lysine (B10760008) (Lys) residues. nih.gov The distribution of these positively charged residues creates a specific charged surface density that influences the peptide's affinity for different cell types. nih.gov this compound possesses a net positive charge of +4, with lysine residues at positions 4, 10, and 11. nih.gov It has been suggested that positioning lysine residues at strategic sites can flank and stabilize the α-helical segment, which is critical for the lytic efficiency of mastoparans. core.ac.uk Research has shown that peptides with positive charges at positions 4/5 and/or 11-13 are often highly active. core.ac.uk
| Peptide | Sequence | Net Charge | Length | Source Organism | Key Activities |
|---|---|---|---|---|---|
| This compound | INWKGIAAMKKLL-NH2 | +4 | 13 | Vespa magnifica | Antimicrobial, Mast cell degranulation nih.govnih.gov |
| Mastoparan-M | INLKAIAALAKKLL-NH2 | +4 | 14 | Vespa mandarinia | Antimicrobial nih.govfrontiersin.org |
| Mastoparan-L | INLKALAALAKKIL-NH2 | +3 | 14 | Vespula lewisii | Mast cell degranulation, Antimicrobial nih.gov |
| Protonectarina-MP | INWLKIGKKIIKVL-NH2 | +4 | 14 | Protonectarina sylveirae | Antimicrobial, Hemolytic frontiersin.orgnih.gov |
Impact of C-Terminal Amidation on Activity Profiles
A defining structural feature of most mastoparans, including this compound, is the amidation of the C-terminal carboxyl group. nih.govnih.gov This post-translational modification is not merely a minor alteration; it is critical for the peptide's biological function. nih.gov The C-terminal amide neutralizes the negative charge of the terminal carboxylate, which has profound effects on the peptide's secondary structure and its interaction with membranes. frontiersin.orgnih.gov
Research comparing amidated mastoparans with their non-amidated (acidic) counterparts consistently shows that amidation enhances biological activity. frontiersin.orgnih.gov The primary role of the amide group is to stabilize the peptide's α-helical conformation. nih.gov This stable, helical structure is more effective at inserting into and perturbing the phospholipid bilayer of target cells. nih.gov For example, the non-amidated form of Protonectarina-MP displayed significantly reduced antimicrobial, hemolytic, and mast cell degranulation properties compared to its natural, amidated version. frontiersin.org This stabilization allows for a deeper and more effective peptide-membrane interaction, which is essential for both membrane-disrupting activities (antimicrobial, hemolytic) and receptor-mediated functions. nih.gov
Effects of Specific Residue Substitutions and Deletions
The functional importance of individual amino acids in mastoparan peptides has been extensively explored through substitution and deletion studies. While specific mutation data for this compound is limited, research on homologous peptides provides valuable predictive insights.
Alanine (B10760859) scanning, where residues are systematically replaced by alanine, has been used to probe the contribution of different amino acids. In a study on Mastoparan-B, replacing residues with alanine to increase hydrophobicity (e.g., [Ala4]MP-B) led to a more stable amphiphilic helix and enhanced antimicrobial and hemolytic activities. researchgate.net Conversely, substitutions that decreased hydrophobicity resulted in disordered structures and a loss of activity. researchgate.net Similarly, substituting key residues in Mastoparan-L (Ala5 to Ile and Ala8 to Arg) produced an analog with potent activity against multidrug-resistant bacteria. nih.gov
Deletions also have a significant impact. The removal of the first three N-terminal residues from Eumenine mastoparan-AF resulted in inactive analogs. frontiersin.org Likewise, deleting the three C-terminal residues from another mastoparan analog led to a marked decrease in both antibacterial and hemolytic activity, which was attributed to a shortening of the α-helical structure. mdpi.com
| Parent Peptide | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Mastoparan-L | Replacement of Ala5 with Ile and Ala8 with Arg | Potent antimicrobial activity against susceptible and multidrug-resistant bacteria. | nih.gov |
| Mastoparan-B | Substitution with Alanine at position 4 or 12 | Higher hydrophobicity, higher helical content, and improved antimicrobial/hemolytic activities. | researchgate.net |
| Mastoparan-B | Substitution with Alanine at position 3 or 9 | Lower hydrophobicity, disordered structure, and low antimicrobial/hemolytic activities. | researchgate.net |
| Mastoparan Analog | Deletion of first three C-terminal residues | Decreased antibacterial and hemolytic activity. | mdpi.com |
| Eumenine mastoparan-AF | Removal of C-terminal amide (carboxylated form) | Reduced activity against Gram-positive and Gram-negative bacteria. | frontiersin.org |
Conformational Determinants of Selective Activity
The biological activity of this compound is fundamentally dependent on its three-dimensional structure, particularly its ability to undergo a conformational change upon encountering a cell membrane. In aqueous environments, mastoparans typically exist in a disordered, random-coil state. mdpi.commdpi.com However, in the presence of membranes or membrane-mimetic solvents, they fold into a well-defined amphipathic α-helix. mdpi.comresearchgate.net
This induced helicity is the primary conformational determinant of its activity. The α-helical structure orients the peptide's hydrophobic residues toward the lipid core of the membrane and its hydrophilic, cationic residues toward the solvent and the negatively charged phospholipid head groups. mdpi.comresearchgate.net This amphipathic arrangement is essential for disrupting membrane integrity, which is the mechanism behind its antimicrobial and hemolytic effects. nih.gov The stability and length of this α-helix are critical; as noted, deletions that shorten the helix reduce biological activity. mdpi.com Therefore, the selective activity of this compound is governed by how its primary sequence dictates the formation and stability of its amphipathic α-helical conformation upon interacting with different types of cell membranes. nih.gov
Synthetic Methodologies and Analog Design for Research Purposes
Chemical Synthesis Techniques for Mastoparan-like Peptide 12b
The primary route for obtaining this compound for research purposes is through chemical synthesis, which allows for the production of highly pure peptide and the straightforward incorporation of modifications.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production and is widely employed for this compound. The most common approach utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
The synthesis commences with the C-terminal amino acid, Leucine, being attached to an insoluble solid support, typically a resin such as Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage, mimicking the natural form of many mastoparans. The synthesis proceeds by sequential addition of Fmoc-protected amino acids. Each cycle of amino acid addition involves two main steps:
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. Common coupling reagents include combinations like N,N'-diisopropylcarbodiimide (DIC) with OxymaPure.
This cycle is repeated until the full-length peptide sequence (INWKGIAAMKKLL-NH₂) is assembled. The side chains of reactive amino acids are protected with acid-labile groups (e.g., Boc for Lysine (B10760008), Trt for Asparagine and Glutamine) to prevent unwanted side reactions during synthesis.
Table 1: Representative SPPS Cycle for this compound
| Step | Reagent/Solvent | Purpose |
| 1. Swelling | DMF | Prepares the resin for synthesis. |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminal amino acid. |
| 3. Washing | DMF | Removes excess piperidine and byproducts. |
| 4. Coupling | Fmoc-amino acid, DIC, OxymaPure in DMF | Couples the next amino acid to the growing peptide chain. |
| 5. Washing | DMF | Removes excess reagents and byproducts. |
Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA).
Considerations for Trifluoroacetic Acid (TFA) Residues in Peptide Synthesis
Trifluoroacetic acid (TFA) is a crucial reagent in the final cleavage and deprotection step of SPPS. However, its use necessitates careful consideration due to the potential for residual TFA in the final peptide product. TFA can form ion pairs with the positively charged residues of the peptide, which can interfere with subsequent biological assays and structural studies.
To mitigate issues with TFA residues, several strategies are employed:
Scavengers: During the TFA cleavage cocktail, scavengers such as triisopropylsilane (B1312306) (TIS) and water are included to quench reactive cationic species generated from the cleavage of side-chain protecting groups, thereby preventing unwanted side reactions.
Washing and Precipitation: After cleavage, the peptide is typically precipitated from the TFA solution using a cold organic solvent like diethyl ether. Repeated washing of the precipitated peptide with cold ether helps to remove a significant amount of residual TFA.
Lyophilization: Lyophilization (freeze-drying) is used to remove the cleavage cocktail and ether, but it can also concentrate TFA salts.
TFA-Salt Exchange: To obtain the peptide in a different salt form (e.g., acetate (B1210297) or hydrochloride), ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion can be performed.
Design Principles for this compound Analogs
The design and synthesis of analogs of this compound are crucial for elucidating its structure-activity relationship (SAR) and for optimizing its biological properties, such as enhancing antimicrobial activity while minimizing toxicity to mammalian cells.
Strategies for Modulating Specific Biological Activities
Several strategies are employed to design analogs with altered biological activities:
Amino Acid Substitution: Replacing specific amino acids can have a profound impact on the peptide's properties. For instance, substituting hydrophobic residues can modulate the peptide's amphipathicity and its interaction with cell membranes. Replacing or adding cationic residues like Lysine can alter the peptide's net positive charge, which is often correlated with antimicrobial activity. Alanine (B10760859) scanning, where each amino acid is systematically replaced by alanine, is a common technique to identify residues critical for activity.
Truncation and Extension: Deleting or adding amino acids at the N- or C-terminus can help to identify the minimal active sequence and the importance of peptide length for its function.
Cyclization: Introducing cyclic structures, for example through disulfide bonds between cysteine residues or head-to-tail cyclization, can enhance the peptide's stability against proteases and may improve its biological activity.
Chimeric Peptides: Fusing this compound with other biologically active peptides can create chimeric molecules with novel or enhanced properties. nih.govnih.gov
Table 2: Examples of Analog Design Strategies for Mastoparan-like Peptides
| Strategy | Modification Example | Potential Effect |
| Amino Acid Substitution | Replace Alanine with Lysine | Increase net positive charge, potentially enhancing antimicrobial activity. |
| Truncation | Delete C-terminal residues | Determine the minimal sequence required for activity. |
| Cyclization | Introduce Cysteine residues at both termini | Increase structural stability and resistance to degradation. |
| Chimeric Design | Fuse with a cell-penetrating peptide | Enhance cellular uptake and intracellular targeting. |
Computational and In Silico Design Approaches
Computational methods are increasingly being used to guide the rational design of peptide analogs, saving time and resources compared to purely empirical approaches. These methods include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of peptides and their biological activity. frontiersin.orgnih.gov These models can then be used to predict the activity of novel, unsynthesized analogs.
Molecular Modeling and Dynamics: These techniques allow for the visualization of the three-dimensional structure of this compound and its analogs and can simulate their interactions with model cell membranes. This provides insights into how structural modifications might affect the peptide's mechanism of action.
Machine Learning and De Novo Design: Machine learning algorithms can be trained on large datasets of known antimicrobial peptides to identify patterns and predict the antimicrobial potential of new sequences. De novo design algorithms can generate entirely new peptide sequences with desired properties. frontiersin.orgnih.gov Software and web servers such as AMP-Designer are available for these purposes.
Chemo-Enzymatic and Other Advanced Peptide Synthesis Methods for Analogs
While SPPS is the workhorse for peptide synthesis, other advanced methods are being explored for the synthesis of complex analogs.
Chemo-enzymatic peptide synthesis combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. Enzymes, such as proteases, can be used to ligate chemically synthesized peptide fragments. This approach can be particularly useful for the synthesis of large peptides or for incorporating modifications that are not compatible with standard SPPS chemistry.
Native Chemical Ligation (NCL) is a powerful technique for ligating two unprotected peptide fragments. One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine. The reaction is highly specific and results in the formation of a native peptide bond at the ligation site. NCL and related ligation strategies are valuable for the synthesis of very long peptides and proteins, and for creating complex architectures such as cyclic or branched peptides.
Purification and Characterization of Synthetic Peptides for Research
Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities. These impurities can include deletion sequences (from incomplete coupling steps), truncated peptides, and residual chemicals from the synthesis and cleavage processes. monash.edu Therefore, rigorous purification is an essential step to isolate MLP-12b or its analogs for reliable research use. nih.gov
Purification
The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.czmonash.edu This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved and injected into a column packed with a nonpolar stationary phase (commonly C18-modified silica). A mobile phase, typically a gradient of increasing organic solvent (like acetonitrile) in water, is used to elute the components. researchgate.net Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. lcms.cz As the concentration of the organic solvent increases, more hydrophobic molecules are eluted from the column. Fractions are collected and analyzed to identify those containing the pure peptide.
Characterization
Once purified, the peptide must be thoroughly characterized to confirm its identity, purity, and structural integrity. This is a critical quality control step. nih.gov Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS): This is the definitive technique for confirming the molecular identity of the synthetic peptide. nih.gov It measures the molecular weight with high accuracy. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to verify that the experimental molecular weight of the purified peptide matches the theoretical calculated mass of MLP-12b (1484.89 Da). nih.govresearchgate.net
Analytical RP-HPLC: To assess the purity of the final product, an analytical RP-HPLC run is performed. nih.gov A pure sample should ideally yield a single, sharp peak in the chromatogram. nih.gov The percentage purity is calculated based on the relative area of the main peak.
Circular Dichroism (CD) Spectroscopy: For peptides like mastoparans, whose function is dependent on their secondary structure, CD spectroscopy is invaluable. These peptides are often unstructured in aqueous solution but adopt an α-helical conformation in a hydrophobic environment or upon interacting with a membrane. asm.orgmdpi.com CD analysis can confirm this conformational change by measuring the peptide's structure in different solvents, such as water versus a membrane-mimicking solvent like 2,2,2-trifluoroethanol (B45653) (TFE). mdpi.com The characteristic CD spectra for an α-helix include a positive band near 192 nm and two negative bands around 208 nm and 222 nm. mdpi.com
Amino Acid Analysis (AAA): This technique can be used to verify the amino acid composition of the synthetic peptide. It involves hydrolyzing the peptide into its constituent amino acids and quantifying each one, providing further confirmation of the peptide's identity.
Table 2: Key Techniques for Purification and Characterization of Synthetic MLP-12b
| Technique | Purpose | Information Provided | Relevance to MLP-12b |
|---|---|---|---|
| Preparative RP-HPLC | Purification | Separation of the target peptide from synthesis-related impurities. | Essential for obtaining a high-purity sample for research. |
| Mass Spectrometry (MS) | Identity Confirmation | Accurate molecular weight of the peptide. | Confirms the correct synthesis of the 13-residue MLP-12b sequence. |
| Analytical RP-HPLC | Purity Assessment | A chromatogram showing the purity level of the final product (e.g., >95%). | Ensures the sample is free from significant contaminants. |
| Circular Dichroism (CD) | Structural Analysis | Information on the peptide's secondary structure (e.g., α-helix, random coil) in various environments. | Confirms the ability of MLP-12b to adopt its functionally important α-helical conformation. |
| Amino Acid Analysis (AAA) | Compositional Verification | The relative ratio of each amino acid in the peptide sequence. | Provides secondary confirmation of the peptide's identity. |
Research Applications and Future Directions for Mastoparan Like Peptide 12b Studies
Development as Molecular Probes for G Protein Signaling Research
The mastoparan (B549812) family of peptides is widely recognized for its ability to directly activate heterotrimeric guanine (B1146940) nucleotide-binding proteins (G proteins), which are central to cellular signal transduction. frontiersin.orgnih.gov Mastoparans can mimic the function of G protein-coupled receptors (GPCRs), thereby providing a direct, receptor-independent method to stimulate G protein signaling cascades. benthamdirect.comnih.govnih.gov This characteristic makes them invaluable as molecular probes for dissecting the complexities of G protein activation and downstream signaling.
The primary mechanism involves the peptide adopting an α-helical structure and interacting with the G protein, promoting the exchange of GDP for GTP on the Gα subunit, which leads to its activation. nih.govscience.gov Studies on peptides like Mastoparan-L have shown they can increase the GTPase activity of purified G proteins, particularly those of the Gαi and Gαo subfamilies. frontiersin.orgnih.gov
While specific studies detailing Mastoparan-like peptide 12b's direct interaction with G protein subtypes are not as extensive as for other mastoparans, its identified ability to induce mast cell degranulation suggests an interaction with these pathways. benthamdirect.comnih.gov Mast cell degranulation is a process frequently mediated by G protein signaling. nih.govmdpi.com Therefore, this compound and its analogs hold potential for development as specialized probes to explore G protein-dependent processes, helping to elucidate the roles of specific G proteins in various cell types and disease models.
Use in Understanding Membrane Biophysics and Cell Lysis Mechanisms
This compound serves as an important tool in the study of membrane biophysics and the mechanisms of cell lysis. Like other mastoparans, it is a cationic and amphipathic peptide, meaning it possesses both charged and hydrophobic regions. nih.gov This structure allows it to interact with and disrupt cellular membranes. In aqueous solutions, the peptide is typically unstructured, but upon encountering a membrane environment, it folds into an α-helix. nih.govpnas.org This conformational change is critical for its function.
The peptide's positively charged residues are attracted to the negatively charged components often found on the surface of microbial membranes, while its hydrophobic face inserts into the lipid bilayer core. pnas.org This interaction disrupts the membrane's integrity, leading to the formation of pores or channels and subsequent cell lysis. scispace.com Several models have been proposed for this process, including the "barrel-stave," "toroidal pore," and "carpet" models, which describe different ways the peptides can aggregate and compromise the membrane barrier. mdpi.commdpi.com
A key feature of this compound in this context is its high selectivity. Research has highlighted that it exhibits potent activity against microbes while having very low hemolytic activity, meaning it does not readily lyse red blood cells. researchgate.netresearchgate.net This makes it an ideal model peptide for biophysical studies aimed at understanding the molecular basis of this selectivity. By comparing its interaction with microbial membrane mimetics (rich in anionic lipids) versus mammalian membrane mimetics (typically zwitterionic and rich in cholesterol), researchers can investigate the specific physicochemical properties that govern lytic activity and specificity.
Table 1: Physicochemical and Biological Properties of this compound and a Related Peptide
| Peptide | Sequence | Net Charge | Length (Amino Acids) | Antimicrobial Activity (MIC) | Hemolytic Activity (EC50) | Source |
|---|---|---|---|---|---|---|
| This compound | INWKGIAAMKKLL-NH2 | +4 | 13 | ≤ 10 µM | ≥ 400 µM | researchgate.netresearchgate.netnih.gov |
Potential as Research Tools in Antimicrobial Resistance Studies
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Mastoparan-like peptides, including 12b, are being actively investigated as research tools in this area. Their membrane-disrupting mechanism of action is a key advantage, as it is a physical process that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. nih.gov
This compound has demonstrated potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. frontiersin.org Studies have shown that mastoparans can be effective against clinically relevant resistant strains, such as multidrug-resistant Acinetobacter baumannii. nih.govijbs.com
Due to its favorable therapeutic index (high antimicrobial activity and low toxicity to host cells), this compound is an excellent candidate for several research applications in this field:
Mechanism of Action Studies: It can be used to study the specific ways in which peptides overcome the defenses of resistant bacteria.
Template for Novel Antibiotics: Its structure serves as a blueprint for designing new synthetic peptides with improved potency, stability, and specificity. researchgate.netresearchgate.net
Synergy Studies: Research can explore its use in combination with traditional antibiotics to enhance their effectiveness and potentially reverse resistance.
Advances in Rational Design for Enhanced Specificity in Research Models
Rational design is a powerful strategy used to optimize the properties of natural peptides like mastoparans for research and therapeutic applications. nih.gov The goal is to enhance desired activities (e.g., antimicrobial potency) while minimizing undesired effects (e.g., hemolytic activity). frontiersin.org this compound, with its naturally high specificity, serves as an excellent starting point and benchmark for these engineering efforts. researchgate.net
Several rational design strategies are being applied to the mastoparan family:
Structural Modifications: Introducing structural constraints, such as cyclization, can improve the peptide's stability against degradation by proteases, although this may sometimes impact its biological activity. nih.govresearchgate.net
Chimeric Peptides: Fusing the mastoparan sequence with other molecules, such as receptor ligands or cell-penetrating motifs, can create chimeric peptides with novel functions or improved targeting capabilities. benthamdirect.com
These designed analogs are crucial research tools, allowing scientists to probe the structure-function relationships of peptide-membrane and peptide-protein interactions with high precision.
Emerging Research Avenues for Mastoparan-like Peptides
While the primary research focus for mastoparans has been on their antimicrobial and G protein-modulating effects, several emerging avenues are expanding their application as research tools. The favorable safety profile of peptides like this compound makes them particularly suitable for exploration in these new areas.
Anticancer Research: Many mastoparans exhibit preferential toxicity toward cancer cells, whose membranes are often more negatively charged than those of non-cancerous cells. nih.gov They can induce cell death through lytic mechanisms or by triggering apoptosis, making them models for developing novel cancer therapies. scispace.comresearchgate.net
Antiviral Applications: Recent studies have demonstrated that mastoparan analogs can inhibit viral replication. For example, derivatives of Mastoparan-L have shown activity against Human alphaherpesvirus 1 (HSV-1), suggesting a new field of application for these peptides. mdpi.com
Immunomodulation: Beyond direct pathogen killing, some engineered mastoparans can modulate the host's immune response. They have been shown to attract immune cells to the site of infection and control inflammation, opening up research into their use as dual-action anti-infective agents. pnas.orgdrugtargetreview.com
Drug Delivery Systems: The ability of some mastoparan variants to penetrate cell membranes is being harnessed to develop systems for delivering other therapeutic molecules, such as small molecule drugs or nucleic acids, into cells. benthamdirect.com
Plant Biology: Mastoparans have been used in plant science to study calcium-dependent signaling pathways and to understand cell-to-cell communication. frontiersin.orgnih.gov
Challenges and Perspectives in Mastoparan-like Peptide Research
Despite their promise, the development of mastoparan-like peptides as research tools and therapeutic leads faces several challenges. A primary concern for many peptides in this family is their potential toxicity and lack of specificity, often manifesting as high hemolytic activity. frontiersin.orgijbs.com Furthermore, their peptide nature makes them susceptible to rapid degradation by proteases in biological systems, limiting their stability and bioavailability. nih.gov
However, the outlook for mastoparan research is positive. This compound exemplifies a naturally occurring solution to the toxicity problem, demonstrating that high antimicrobial potency can be decoupled from host cell toxicity. researchgate.net This provides a strong foundation for future work. The foremost perspective is the continued application of rational design and peptide engineering to overcome the existing challenges. nih.gov By creating analogs with enhanced stability and even greater specificity, researchers can develop a new generation of sophisticated molecular probes and therapeutic candidates. These efforts will not only advance our understanding of fundamental biological processes but also pave the way for novel treatments for a range of diseases.
Methodological Approaches in Mastoparan Like Peptide 12b Research
Peptide Synthesis and Purification Techniques
The investigation of Mastoparan-like peptide 12b and its analogs relies heavily on their chemical synthesis, which allows for the production of sufficient quantities for detailed study and the creation of structural variants to probe structure-activity relationships.
Solid-Phase Peptide Synthesis (SPPS): The primary method for producing this compound is the solid-phase peptide synthesis (SPPS) technique, typically employing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. nih.govspringernature.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. luxembourg-bio.com The process allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin. luxembourg-bio.com For peptides like this compound, which often feature a C-terminal amide, a rink-amide resin is commonly used. nih.gov
Purification using High-Performance Liquid Chromatography (HPLC): Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired peptide along with truncated or modified sequences. High-performance liquid chromatography (HPLC) is the essential technique for purifying the target peptide to a high degree of homogeneity (>95%). nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. springernature.comnih.govresearchgate.net This technique separates molecules based on their hydrophobicity, leveraging the hydrophobic interactions between the peptide and the stationary phase of the chromatography column. researchgate.net The identity and purity of the final product are then confirmed using mass spectrometry. researchgate.net
| Technique | Purpose | Key Features |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the peptide | Fmoc/tBu strategy; stepwise addition of amino acids on a solid resin. springernature.com |
| Reversed-Phase HPLC (RP-HPLC) | Purification of the synthesized peptide | Separates peptides based on hydrophobicity, achieving high purity. springernature.comnih.gov |
| Mass Spectrometry (MS) | Verification of peptide identity | Confirms the correct molecular mass of the purified peptide. researchgate.net |
Spectroscopic Techniques for Structural Analysis
Understanding the three-dimensional structure of this compound is crucial for deciphering its mechanism of action. Circular dichroism (CD) spectroscopy is a principal tool for this purpose.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of peptides in various environments. nih.gov Mastoparan-like peptides are typically unstructured or in a random coil conformation in aqueous solutions. nih.gov However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they adopt a distinct α-helical conformation. nih.govnih.govresearchgate.netresearchgate.net This induced helicity is a hallmark of many antimicrobial and membrane-active peptides. nih.gov CD spectra of α-helical peptides are characterized by a positive band around 192 nm and two negative bands at approximately 208 and 222 nm. nih.govnih.gov By analyzing the CD spectra, researchers can calculate the percentage of α-helical content, providing insight into the conformational changes that occur upon interaction with a hydrophobic environment, similar to a cell membrane. mdpi.com
| Environment | Typical Secondary Structure | Characteristic CD Signal |
| Aqueous Buffer (e.g., PBS) | Random Coil / Unordered | Single negative band below 200 nm. nih.govnih.gov |
| Membrane-Mimetic (e.g., TFE, SDS) | α-Helix | Positive band ~192 nm, negative bands ~208 nm and ~222 nm. nih.govresearchgate.net |
Cell-Based Assays for Biological Activity Evaluation
To quantify the biological effects of this compound, researchers employ a variety of cell-based assays, primarily focusing on its antimicrobial and mast cell degranulating properties. nih.govfrontiersin.org
Antimicrobial Activity Assays: The antimicrobial potency is commonly determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC). mdpi.com The MIC is the lowest peptide concentration that completely inhibits the visible growth of a microorganism after a defined incubation period. mdpi.com Further testing can determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills a specified percentage (e.g., 99.9%) of the initial bacterial population. mdpi.com These assays are performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. researchgate.netdrugtargetreview.com
Mast Cell Degranulation Assays: The ability of the peptide to induce mast cell degranulation is a defining characteristic of the mastoparan (B549812) family. nih.govnih.gov This activity is often quantified using rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells. nih.gov Degranulation is measured by the release of granular enzymes, such as β-hexosaminidase or tryptase, into the cell supernatant. The amount of released enzyme is detected spectrophotometrically by its action on a chromogenic substrate. The results are often expressed as the effective concentration that causes 50% degranulation (EC50). nih.govresearchgate.net
Membrane Interaction Studies
The primary mechanism of action for mastoparan peptides involves the disruption of cell membranes. researchgate.net Various biophysical assays are used to study these interactions directly.
Liposome (B1194612) Assays: Artificial lipid vesicles, or liposomes, are used as simple model systems to mimic bacterial or eukaryotic cell membranes. researchgate.net Membrane disruption is assessed through leakage assays, where liposomes are loaded with a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, at a self-quenching concentration. nih.govrsc.orgrsc.org When the peptide perturbs the liposome membrane, the dye is released, resulting in dequenching and a measurable increase in fluorescence intensity. nih.govresearchgate.net This allows researchers to quantify the peptide's membrane-lytic activity. nih.gov
Permeabilization Assays: To study membrane disruption in living cells, permeabilization assays are employed. For bacteria, the assay can measure the activity of a cytoplasmic enzyme, β-galactosidase, that leaks from permeabilized cells. researchgate.netmdpi.com A colorless substrate, such as ortho-nitrophenyl-β-galactoside (ONPG), is added externally. If the membrane is compromised, ONPG enters the cell and is hydrolyzed by β-galactosidase to produce a yellow product (o-nitrophenol), which can be quantified by absorbance measurements. researchgate.netmdpi.com
Molecular Docking and Simulation Studies
Computational methods provide atomic-level insights into how this compound interacts with membranes and potential protein targets.
Molecular Docking: This technique predicts the preferred orientation of a peptide when bound to a receptor or other molecule. While less common for peptides whose primary target is the lipid bilayer itself, it can be used to investigate interactions with membrane-associated proteins, such as G-protein coupled receptors, which are known targets for some mastoparans.
Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for studying the dynamic behavior of peptides in a membrane environment. Researchers can build a computational model of the peptide and a lipid bilayer and simulate their interactions over time. These simulations can reveal how the peptide inserts into the membrane, its orientation within the bilayer, and how it induces membrane instability, potentially leading to pore formation. nih.gov This approach helps to visualize and understand the mechanistic details of membrane disruption that are difficult to observe experimentally.
Genetic and Proteomic Approaches for Source Identification and Precursor Analysis
Identifying the natural source and biosynthetic pathway of this compound involves a combination of proteomic and genomic/transcriptomic techniques. Wasp venom is a complex mixture of proteins and peptides, requiring sophisticated methods for component analysis. mdpi.comcreative-proteomics.comnih.gov
Proteomics: The initial identification of novel peptides from wasp venom is often achieved through a "venomics" approach. This involves separating the crude venom using techniques like HPLC, followed by mass spectrometry (MS and MS/MS) to determine the molecular weights and amino acid sequences of the constituent peptides. creative-proteomics.comnih.gov
Transcriptomics: To understand the genetic origin of the peptide, researchers analyze the transcriptome of the venom gland. creative-proteomics.com By sequencing the messenger RNA (mRNA) from the gland, they can identify the gene that codes for the peptide's precursor protein. mdpi.comyoutube.com Analysis of the precursor sequence reveals important information, including the presence of a signal peptide for secretion and propeptide sequences that are cleaved off to yield the mature, active peptide. youtube.com This combined approach provides a complete picture, from the gene to the final bioactive molecule. mdpi.com
Q & A
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?
Q. Q. How should researchers document peptide characterization data to meet journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?
- Methodological Answer : Include MALDI-TOF spectra, HPLC chromatograms, and amino acid analysis in supplementary materials. For novel peptides, provide detailed synthesis protocols (resin type, coupling efficiency) and purity thresholds. Cite established methods (e.g., CLSI guidelines) for antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
